molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7

Bicyclo[3.2.0]heptane-2,6-dione

Cat. No.: B14760048
CAS No.: 932-38-7
M. Wt: 124.14 g/mol
InChI Key: YAIDSIVMOKNXII-UHFFFAOYSA-N
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Description

Bicyclo[320]heptane-2,6-dione is an organic compound with the molecular formula C₇H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes two ketone groups positioned at the 2 and 6 positions of the bicyclo[320]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]heptane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Another method includes the oxidation of bicyclo[3.2.0]heptane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents, organolithium compounds

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted bicyclo[3.2.0]heptane derivatives

Scientific Research Applications

Bicyclo[3.2.0]heptane-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Studied for its potential biological activity and as a scaffold for drug design.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-2,6-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic ketone with a different ring structure.

    Bicyclo[3.1.1]heptane-2,6-dione: A similar compound with a different arrangement of the bicyclic system.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.

Uniqueness

Bicyclo[3.2.0]heptane-2,6-dione is unique due to its specific ring structure and the positioning of the ketone groups. This configuration imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

932-38-7

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

bicyclo[3.2.0]heptane-2,6-dione

InChI

InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2

InChI Key

YAIDSIVMOKNXII-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C(=O)C2

Origin of Product

United States

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